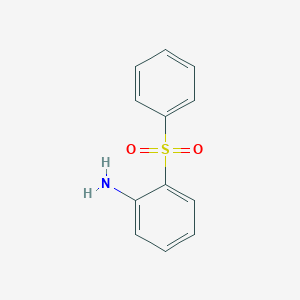

2-(Phenylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCUKQQIWSWEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044941 | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-98-7 | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminophenyl phenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PHENYLSULFONYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VU39ID7LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Phenylsulfonyl)aniline: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-(phenylsulfonyl)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and dye synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.

Introduction and Chemical Identity

This compound, also known as 2-aminophenyl phenyl sulfone, is an aromatic organic compound featuring a phenylsulfonyl group attached to an aniline ring at the ortho position.[1][2][3] This unique arrangement of a potent electron-withdrawing sulfonyl group adjacent to an electron-donating amino group imparts a distinct electronic character, influencing its reactivity and making it a valuable building block in organic synthesis.[4]

The core structure consists of two benzene rings bridged by a sulfonyl group, with an amino group substituent on one of the rings. This structure facilitates its use as a scaffold in the design of various functional molecules.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties

The key physicochemical properties are summarized in the table below:

| Property | Value | Reference(s) |

| CAS Number | 4273-98-7 | [4][5] |

| Molecular Formula | C₁₂H₁₁NO₂S | [4] |

| Molecular Weight | 233.29 g/mol | [3][4] |

| Appearance | Yellow-brown powder | [4] |

| Melting Point | 120-122 °C | [5] |

| Purity | ≥ 99% (HPLC) | [4] |

| Solubility | Soluble in various organic solvents | [4] |

| Storage | Store at 0-8 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the amine protons. The protons on the aniline ring will be influenced by both the amino and sulfonyl groups, leading to complex splitting patterns. The amine protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms.[6][7] The carbon attached to the sulfonyl group and the carbon bearing the amino group will show characteristic chemical shifts. The remaining aromatic carbons will appear in the typical downfield region.

The IR spectrum provides valuable information about the functional groups present in the molecule.[7][8] Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.

-

C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Around 1250-1350 cm⁻¹.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, with the Ullmann condensation and related coupling reactions being prominent methods for forming the C-N or C-S bond.[9][10][11] Modern approaches often utilize copper or palladium catalysis to achieve high yields under milder conditions.[12][13]

General Synthesis Workflow

A common synthetic strategy involves the coupling of an ortho-substituted aniline derivative with a phenylsulfonyl source or vice versa.

Caption: General workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Ullmann-Type Condensation

This protocol describes a copper-catalyzed synthesis of this compound from 2-iodoaniline and sodium benzenesulfinate.

Materials:

-

2-Iodoaniline

-

Sodium benzenesulfinate

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), sodium benzenesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).

-

Add anhydrous toluene (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol).

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Chemical Transformations

The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing phenylsulfonyl group.

Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director.[14] However, the bulky and electron-withdrawing sulfonyl group at the ortho position will sterically hinder and electronically deactivate the adjacent positions. Therefore, electrophilic substitution is expected to occur predominantly at the para-position relative to the amino group.

Nucleophilic Reactions

The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and diazotization.[15][16] These transformations allow for the further functionalization of the molecule to generate a diverse range of derivatives.

Reactions at the Sulfonyl Group

The sulfonyl group is generally stable but can undergo reactions under specific conditions. For instance, reductive cleavage of the C-S bond can occur with strong reducing agents.

Applications in Drug Development and Materials Science

This compound and its derivatives are of significant interest in several fields due to their versatile chemical nature.

Medicinal Chemistry

The diaryl sulfone motif is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of this compound have been explored for their potential as:

-

Anti-inflammatory agents: The sulfonyl group can mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to compounds with improved pharmacological profiles.

-

Antimicrobial agents: Sulfonamide-containing compounds have a long history as antibacterial agents.

-

Anticancer agents: The diaryl sulfone scaffold has been incorporated into molecules targeting various cancer-related pathways.

The presence of the amino group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[4]

Materials Science and Dye Synthesis

The chromophoric properties of the this compound core make it a useful intermediate in the synthesis of azo dyes and other colorants.[17] The sulfonyl group can enhance the light and wash fastness of the dyes. Furthermore, its derivatives can be used in the development of specialty polymers and resins, where the sulfonyl group contributes to thermal stability and chemical resistance.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Hazard Identification

While a comprehensive toxicological profile is not fully established, the compound may cause eye, skin, and respiratory tract irritation.[1] Ingestion may lead to irritation of the digestive tract.[1] It is crucial to handle the substance in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Minimize dust generation and accumulation.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a broad range of applications. Its unique structural and electronic properties make it an important building block in the synthesis of pharmaceuticals, dyes, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.

References

- 1. This compound 99%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 4273-98-7 [chemicalbook.com]

- 6. This compound(4273-98-7) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(4273-98-7) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 13. Heterogeneous copper-catalyzed synthesis of diaryl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. byjus.com [byjus.com]

- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 16. quora.com [quora.com]

- 17. nbinno.com [nbinno.com]

A Comprehensive Guide to the Synthesis of 2-(Phenylsulfonyl)aniline from Aniline: Strategies, Mechanisms, and Protocols

An in-depth technical guide on the synthesis of 2-(Phenylsulfonyl)aniline from aniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 2-aminodiphenyl sulfone, is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular structure, which features both an amine group and a phenylsulfonyl moiety, makes it a valuable building block for the synthesis of a wide array of complex organic molecules, including sulfonamide drugs and other biologically active compounds.[1][3] The sulfonyl group can enhance the reactivity, solubility, and bioavailability of target molecules, making this compound a key precursor in modern chemical development.[1]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound originating from aniline. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and presents a comparative analysis of different strategies, equipping researchers and development professionals with the knowledge to select and optimize the most suitable synthetic pathway for their specific needs.

Strategic Approaches to Synthesis

The synthesis of this compound from aniline is not a single-step conversion but rather a multi-step process. The primary challenge lies in forming the carbon-sulfur bond at the ortho position of the aniline ring. Several strategic routes have been developed, with the most prominent involving an initial N-sulfonylation followed by an intramolecular rearrangement.

Route 1: N-Sulfonylation of Aniline followed by Smiles Rearrangement

This is the most classical and direct conceptual route starting from aniline. It involves two principal stages: the formation of an N-S bond, followed by its rearrangement to a C-S bond.

Stage 1: Synthesis of N-Phenylbenzenesulfonamide

The first step is the reaction of aniline with benzenesulfonyl chloride to form N-phenylbenzenesulfonamide. This is a well-established reaction, often referred to as the Hinsberg test for primary amines.[4][5]

The reaction proceeds via a nucleophilic attack of the amine group of aniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion.[5] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to neutralize the hydrochloric acid formed as a byproduct.[4][6]

Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide

-

Reagents and Setup:

-

Aniline

-

Benzenesulfonyl chloride

-

10% Sodium hydroxide solution

-

Reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Ice bath.

-

-

Procedure:

-

In a flask, dissolve aniline in a 10% sodium hydroxide solution and cool the mixture in an ice bath.

-

Slowly add benzenesulfonyl chloride to the stirred solution while maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.[7]

-

The resulting sulfonamide may precipitate from the solution.

-

Acidify the solution with dilute hydrochloric acid to precipitate any dissolved sulfonamide salt.

-

Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure N-phenylbenzenesulfonamide.

-

Stage 2: The Smiles Rearrangement

The core of this synthetic route is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[8] In this reaction, the N-phenylbenzenesulfonamide is converted to the desired this compound. The reaction requires a strong base to deprotonate the amine, which then acts as an intramolecular nucleophile, attacking the phenyl ring attached to the sulfonyl group. This process is facilitated by an electron-withdrawing group (the sulfonyl group) ortho or para to the position of attack.[8]

A variation of this is the Truce-Smiles rearrangement , which involves the use of a very strong base, such as an organolithium reagent (e.g., n-butyllithium).[8][9] This allows the rearrangement to proceed even on unactivated aromatic rings. The reaction proceeds via a directed ortho-metalation followed by the rearrangement.

Diagram: The Smiles Rearrangement Pathway

Caption: A simplified workflow of the Smiles rearrangement.

Route 2: Directed Ortho-Metalation (DoM) Strategy

An alternative strategy involves the use of directed ortho-metalation (DoM).[10] The sulfonamide group in N-phenylbenzenesulfonamide can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the ortho-position of the aniline ring.[10][11]

The resulting ortho-lithiated species can then be reacted with an appropriate sulfur electrophile, such as diphenyl disulfide, to introduce a phenylthio group at the ortho position, forming 2-(phenylthio)aniline. Subsequent oxidation of the sulfide to a sulfone yields the final product, this compound.

Diagram: Directed Ortho-Metalation Workflow

Caption: Key steps in the Directed Ortho-Metalation (DoM) route.

Route 3: Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-S bonds.[12][13] In a hypothetical route, 2-haloaniline (e.g., 2-iodoaniline) could be coupled with sodium benzenesulfinate in the presence of a copper catalyst to form this compound. While plausible, this route's feasibility and efficiency would depend heavily on the specific reaction conditions and catalyst system.[14]

Route 4: Oxidation of 2-Aminodiphenyl Sulfide

This route involves the synthesis of 2-aminodiphenyl sulfide as an intermediate, which is then oxidized to the corresponding sulfone. 2-Aminodiphenyl sulfide can be prepared through various methods, such as the reaction of o-chloronitrobenzene with thiophenol followed by reduction of the nitro group.[15][16] The subsequent oxidation of the sulfide to the sulfone is a standard and often high-yielding transformation, typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Quantitative Data Summary

| Synthesis Step | Reagents | Typical Solvents | Temperature | Typical Yield | Reference(s) |

| N-Phenylbenzenesulfonamide Synthesis | Aniline, Benzenesulfonyl chloride, Base (e.g., NaOH) | Water, Dichloromethane | 0 - 25 °C | 69 - 95% | [6][17] |

| Truce-Smiles Rearrangement | N-Phenylbenzenesulfonamide, n-Butyllithium | THF, Diethyl ether | -78 °C to RT | Moderate to Good | [8] |

| Oxidation of 2-Aminodiphenyl Sulfide | 2-Aminodiphenyl sulfide, H₂O₂ | Acetic acid | Room Temperature | High | [18] |

Detailed Experimental Protocol: Truce-Smiles Rearrangement

This protocol provides a generalized procedure for the synthesis of this compound from N-phenylbenzenesulfonamide via a Truce-Smiles rearrangement.

Caution: This reaction uses a pyrophoric organolithium reagent and should only be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents and Setup:

-

N-Phenylbenzenesulfonamide

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dry ice/acetone bath.

-

-

Procedure:

-

Dissolve N-phenylbenzenesulfonamide in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 2.2 equivalents) to the stirred solution via a syringe or dropping funnel, maintaining the temperature at -78 °C. A color change is often observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons of the two phenyl rings and the amine group.[19]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group and the S=O stretching of the sulfone group.[20][21]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (233.29 g/mol ).[22][23]

-

Melting Point: The melting point of pure this compound is typically in the range of 120-122°C.[2]

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzenesulfonyl chloride: Corrosive and lachrymatory. Use in a well-ventilated fume hood.

-

Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper techniques.

-

Solvents: Organic solvents like THF and diethyl ether are flammable. Ensure no ignition sources are present.

Conclusion

The synthesis of this compound from aniline is a multi-step process that hinges on the formation of an N-S bond followed by its rearrangement to a more stable C-S bond. The most direct pathway involves the synthesis of N-phenylbenzenesulfonamide via the Hinsberg reaction, followed by a base-induced Smiles or Truce-Smiles rearrangement. Alternative routes, such as those employing directed ortho-metalation or the oxidation of a sulfide precursor, offer strategic flexibility. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the technical capabilities of the laboratory. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are crucial for the successful and safe synthesis of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Smiles rearrangement - Wikipedia [en.wikipedia.org]

- 9. Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. baranlab.org [baranlab.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]

- 16. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aniline-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 19. This compound(4273-98-7) 13C NMR spectrum [chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. This compound(4273-98-7) IR Spectrum [m.chemicalbook.com]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. scbt.com [scbt.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminophenyl Phenyl Sulfone

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminophenyl phenyl sulfone (also known as 2-(phenylsulfonyl)aniline), a valuable intermediate in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore multiple synthetic pathways, including the classical oxidation of a sulfide precursor and modern palladium-catalyzed cross-coupling reactions. Each method is critically evaluated for its advantages and limitations. Furthermore, this guide establishes a self-validating framework for the characterization and purity assessment of the final compound, employing a suite of analytical techniques such as NMR, IR, and Mass Spectrometry.

Introduction: Significance and Physicochemical Properties

2-Aminophenyl phenyl sulfone is a diaryl sulfone featuring a core structure prevalent in numerous biologically active molecules.[1] The sulfone group acts as a strong hydrogen bond acceptor and is known for its metabolic stability, making it a desirable motif in drug design. The presence of the ortho-amino group provides a reactive handle for further molecular elaboration, enabling its use as a key building block for pharmaceuticals, agrochemicals, and specialized polymers. Understanding the efficient synthesis and rigorous characterization of this compound is therefore of paramount importance for chemists in both academic and industrial research.

This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Table 1: Physicochemical Properties of 2-Aminophenyl Phenyl Sulfone

| Property | Value | Reference(s) |

| CAS Number | 4273-98-7 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂S | [2][] |

| Molecular Weight | 233.29 g/mol | [2][] |

| Appearance | White to light yellow/orange crystalline powder | [2] |

| Melting Point | 118.0 - 122.0 °C | [4] |

| Purity (Typical) | >98.0% (HPLC) | [2] |

| Synonyms | 2-Aminodiphenyl Sulfone, this compound | |

| IUPAC Name | 2-(benzenesulfonyl)aniline | [][4] |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | [][4] |

Synthetic Strategies: A Comparative Overview

The synthesis of diaryl sulfones can be approached through several strategic disconnections. For 2-aminophenyl phenyl sulfone, the main strategies involve either forming the C-S bond and then oxidizing the sulfur, or directly constructing the C-SO₂-C linkage using modern coupling chemistry.

Caption: Major Synthetic Pathways to 2-Aminophenyl Phenyl Sulfone.

Route A: Oxidation of 2-Aminophenyl Phenyl Sulfide

This is a traditional and reliable two-step approach. It first involves the synthesis of the sulfide precursor, 2-aminophenyl phenyl sulfide, which is subsequently oxidized to the desired sulfone.

-

Step 1: Sulfide Synthesis: The precursor can be formed via several methods, such as the reaction of o-chloronitrobenzene with thiophenol followed by reduction of the nitro group, or through a copper-catalyzed Ullmann condensation of o-iodoaniline and thiophenol.[5][6] The choice of method often depends on the cost and availability of the starting materials.

-

Step 2: Oxidation: The sulfide is oxidized to the sulfone.[7] A common and effective oxidizing agent is hydrogen peroxide in a glacial acetic acid medium.[8] This method is advantageous as the by-product is water, but care must be taken to control the reaction temperature to avoid over-oxidation or side reactions with the amino group.

Causality: The oxidation of a sulfide to a sulfone is a robust transformation.[7] However, the amino group is sensitive to oxidation, which necessitates careful selection of reagents and conditions. Protecting the amine as an amide before oxidation is a common strategy to improve yields and purity, though it adds two steps (protection/deprotection) to the overall sequence.[8]

Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern synthetic chemistry offers more direct routes to diaryl sulfones. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been adapted for C-S bond formation, providing a powerful tool for synthesizing unsymmetrical diaryl sulfones.[1][9]

This reaction typically involves the coupling of an aryl boronic acid with an arylsulfonyl chloride in the presence of a palladium catalyst and a base.[1][10] For the target molecule, this could involve:

-

Coupling of 2-aminophenylboronic acid with benzenesulfonyl chloride.

-

Coupling of phenylboronic acid with 2-aminobenzenesulfonyl chloride.

Causality: The key advantage of this method is its exceptional functional group tolerance and the generally mild reaction conditions compared to classical methods.[1] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like aryl-aryl exchange with the phosphine ligand.[11] This route bypasses the need to handle a separate oxidation step, making it more atom- and step-economical.

Route C: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[6][12] For sulfone synthesis, a variant involves coupling an aryl halide with a sodium aryl sulfinate. To synthesize the target molecule, one could react 2-chloronitrobenzene with sodium benzenesulfinate, followed by reduction of the nitro group.

Causality: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, the development of modern ligand-accelerated protocols allows these reactions to proceed under much milder conditions with catalytic amounts of copper, making them more practical and scalable.[12][13] This method is particularly useful when the required boronic acids for a Suzuki coupling are unstable or commercially unavailable.

Table 2: Comparison of Synthetic Methodologies

| Feature | Route A: Sulfide Oxidation | Route B: Suzuki Coupling | Route C: Ullmann Condensation |

| Key Transformation | S → SO₂ Oxidation | C-SO₂ Bond Formation | C-SO₂ Bond Formation |

| Catalyst | None (Stoichiometric oxidant) | Palladium | Copper |

| Typical Yields | Moderate to High | Good to Excellent | Moderate to Good |

| Key Advantages | Reliable, well-established | High functional group tolerance, mild conditions, direct | Good alternative to Pd-catalysis, uses accessible starting materials |

| Key Disadvantages | Multi-step, potential for over-oxidation, may require protecting groups | Cost of Pd catalyst and ligands, potential for ligand-related side reactions | Can require high temperatures (classic), potential for heavy metal contamination |

| Reference(s) | [8][14] | [1][9][11] | [6][12] |

Detailed Experimental Protocols

The following protocols are presented as a starting point for laboratory synthesis and are based on established methodologies. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Protocol for Route A (Sulfide Oxidation)

This protocol is a two-step process starting from 2-nitrochlorobenzene.

Step 1: Synthesis of 2-Nitrophenyl Phenyl Sulfide

-

To a solution of thiophenol (1.0 eq) and potassium hydroxide (1.1 eq) in a suitable solvent like ethanol, add 2-nitrochlorobenzene (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-nitrophenyl phenyl sulfide.

Step 2: Reduction to 2-Aminophenyl Phenyl Sulfide

-

The 2-nitrophenyl phenyl sulfide (1.0 eq) can be reduced using various methods, such as zinc powder in an acidic medium or catalytic hydrogenation.[5][15] For catalytic hydrogenation, dissolve the sulfide in ethanol, add a catalytic amount of Pd/C, and subject the mixture to a hydrogen atmosphere until the reaction is complete.

-

Filter the catalyst and concentrate the solvent under reduced pressure to obtain 2-aminophenyl phenyl sulfide.

Step 3: Oxidation to 2-Aminophenyl Phenyl Sulfone

-

Dissolve 2-aminophenyl phenyl sulfide (1.0 eq) in glacial acetic acid.[8]

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the temperature below 25 °C.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the white precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-aminophenyl phenyl sulfone.

Protocol for Route B (Suzuki-Miyaura Coupling)

This protocol describes a direct, one-step synthesis.[1][11]

-

To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-aminophenylboronic acid (1.2 eq), benzenesulfonyl chloride (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[11]

-

Add a degassed solvent, such as dioxane or toluene.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-aminophenyl phenyl sulfone.

Caption: General Experimental Workflow for Synthesis and Purification.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-aminophenyl phenyl sulfone. A combination of spectroscopic and physical methods provides a self-validating system.

Caption: Logical Flow of Spectroscopic and Analytical Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. A broad singlet, which may be exchangeable with D₂O, corresponding to the two protons of the amino (-NH₂) group, is also expected.

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approx. 115-150 ppm), including signals for the quaternary carbons attached to the sulfone and amine groups.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine group are expected in the range of 3300-3500 cm⁻¹.

-

S=O Stretching: Strong, characteristic absorption bands for the sulfone group (asymmetric and symmetric stretching) are expected around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

-

C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-aminophenyl phenyl sulfone (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Assessment (HPLC & Melting Point)

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity of >98% is typically required for subsequent applications.[16]

-

Melting Point: A sharp melting point range (e.g., 118-122 °C) is indicative of a pure crystalline solid.[4] A broad or depressed melting point suggests the presence of impurities.

Table 3: Summary of Expected Spectroscopic and Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Multiplets at ~6.5-8.0 ppm; broad singlet for NH₂ | Confirms proton environment and C-H framework |

| ¹³C NMR | Signals at ~115-150 ppm | Confirms carbon backbone |

| IR (cm⁻¹) | ~3300-3500 (N-H), ~1300-1350 & ~1140-1180 (S=O) | Confirms presence of key functional groups |

| MS (m/z) | Molecular ion peak at 233 [M]⁺ | Confirms molecular weight and formula |

| Melting Point | 118-122 °C | Assesses purity and confirms identity |

| HPLC | Single major peak (>98% area) | Quantifies purity |

Conclusion

This guide has detailed the primary synthetic routes and comprehensive characterization methods for 2-aminophenyl phenyl sulfone. The choice of synthesis—whether through the classical oxidation of a sulfide intermediate or via modern palladium- or copper-catalyzed coupling reactions—depends on factors such as starting material availability, cost, scalability, and the desired level of functional group tolerance. The Suzuki-Miyaura coupling often represents the most efficient and direct approach for laboratory-scale synthesis. Regardless of the chosen path, the rigorous analytical workflow described herein provides a robust framework for verifying the identity, structure, and purity of the final product, ensuring its suitability for demanding applications in research and development.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. 2-Aminophenyl Phenyl Sulfone | CymitQuimica [cymitquimica.com]

- 4. 2-Aminophenyl Phenyl Sulfone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google Patents [patents.google.com]

- 9. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 14. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 15. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]

- 16. 4273-98-7 | 2-Aminophenyl phenyl sulfone [albtechnology.com]

The Inner Workings of a Catalyst: A Technical Guide to the Mechanism of Action of 2-(Phenylsulfonyl)aniline in Catalytic Cycles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency. A key to the success of these transformations lies in the ability to selectively activate and functionalize otherwise inert C-H bonds. This is often achieved through the use of directing groups, which steer the metal catalyst to a specific site on the substrate. This in-depth technical guide elucidates the mechanism of action of 2-(phenylsulfonyl)aniline, a molecule possessing a sulfonamide moiety, as a potent directing group in catalytic cycles. We will explore its coordination chemistry with transition metals, dissect the step-by-step catalytic pathways, and provide insights into the experimental design for studying such reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles governing directed C-H functionalization.

Introduction: The Strategic Advantage of Directed C-H Functionalization

The direct functionalization of C-H bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] The challenge, however, lies in controlling the regioselectivity of C-H activation. Nature often employs enzymes to achieve remarkable selectivity, and in the realm of synthetic chemistry, chemists have developed the concept of directing groups. These are functional groups within a substrate that can coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its selective cleavage and subsequent functionalization.[2][3]

This compound, with its constituent aniline and phenylsulfonyl moieties, is an exemplary substrate and potential ligand in such transformations. The core of its directing ability resides in the sulfonamide functional group (-SO₂NH-). This group is a powerful and versatile directing group in transition-metal-catalyzed C-H functionalization reactions, capable of coordinating to a variety of metals, including palladium, rhodium, iridium, ruthenium, and cobalt.[2] This guide will primarily focus on the well-established palladium- and rhodium-catalyzed pathways to illustrate the mechanistic principles at play.

The Heart of the Matter: The Sulfonamide as a Directing Group

The efficacy of this compound as a directing group is rooted in the electronic and steric properties of its sulfonamide linkage. The nitrogen atom of the sulfonamide can act as a Lewis base, donating a lone pair of electrons to the metal center. Furthermore, one of the sulfonyl oxygen atoms can also participate in coordination, leading to a stable five- or six-membered chelate ring. This chelation is a thermodynamically favorable process that anchors the catalyst to the substrate, a critical first step in the catalytic cycle.

The coordination of the sulfonamide group to a metal center, such as palladium(II), is the initiation step for the catalytic cycle. The N-H bond of the sulfonamide can be deprotonated by a base, forming an anionic nitrogen that binds even more strongly to the cationic metal center. This initial coordination brings the catalyst into close proximity to the ortho C-H bonds of the aniline ring, predisposing one of them for activation.

A Case Study: Palladium-Catalyzed C-H Arylation

Palladium-catalyzed reactions are among the most widely used methods for C-C and C-heteroatom bond formation.[4][5] Let us consider a hypothetical palladium-catalyzed C-H arylation of this compound with an aryl halide (Ar-X). The catalytic cycle can be dissected into the following key steps:

Step 1: Catalyst Activation and Substrate Coordination

The active catalyst is typically a Pd(II) species, often generated in situ from a precursor like Pd(OAc)₂. In the presence of a base, the sulfonamide proton of this compound is removed, and the resulting anion coordinates to the Pd(II) center.

Step 2: C-H Activation via Concerted Metalation-Deprotonation (CMD)

This is the regioselectivity-determining step. The coordinated palladium center facilitates the cleavage of an ortho C-H bond on the aniline ring. The most widely accepted mechanism for this step is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond is broken and the Pd-C bond is formed in a single, concerted step, with the assistance of a base (often a carboxylate anion from the palladium precursor or an external basic additive) that accepts the proton. This results in the formation of a stable five-membered palladacycle intermediate.

Step 3: Oxidative Addition

The aryl halide (Ar-X) then undergoes oxidative addition to the Pd(II) center of the palladacycle. This step involves the cleavage of the C-X bond of the aryl halide and the formation of new Pd-Ar and Pd-X bonds. The palladium center is oxidized from Pd(II) to Pd(IV) in this process.

Step 4: Reductive Elimination

This is the key bond-forming step. The newly introduced aryl group and the ortho-carbon of the aniline ring, both bound to the Pd(IV) center, are eliminated to form a new C-C bond. The palladium center is simultaneously reduced from Pd(IV) back to Pd(II).

Step 5: Catalyst Regeneration

The resulting Pd(II) complex can then dissociate from the product and re-enter the catalytic cycle.

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of this compound.

Alternative Pathways: The Role of Rhodium Catalysis

Rhodium complexes are also highly effective catalysts for C-H functionalization, often exhibiting complementary reactivity to palladium.[2][6] Rhodium-catalyzed reactions can proceed through different catalytic cycles, most commonly a Rh(III)/Rh(I) cycle.

In a typical Rh(III)-catalyzed C-H activation, the active catalyst is a [CpRh(III)] species (where Cp is a pentamethylcyclopentadienyl ligand). The catalytic cycle would broadly involve:

-

C-H Activation: Similar to the palladium case, the sulfonamide group of this compound would direct the Rh(III) catalyst to the ortho C-H bond, leading to the formation of a rhodacycle intermediate.

-

Insertion: An unsaturated coupling partner, such as an alkyne or an alkene, would then insert into the Rh-C bond of the rhodacycle.

-

Reductive Elimination: The cycle is often completed by reductive elimination, which forms the final product and regenerates a Rh(I) species.

-

Oxidation: The Rh(I) catalyst is then re-oxidized to the active Rh(III) state to restart the cycle.

The choice of metal catalyst can therefore significantly influence the scope of the reaction and the types of functional groups that can be introduced.

Caption: A generalized catalytic cycle for rhodium-catalyzed C-H functionalization.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms and to optimize reaction conditions, a series of experiments can be conducted. The following protocols provide a general framework for such investigations.

General Procedure for a Model C-H Arylation Reaction

This protocol describes a typical setup for a palladium-catalyzed C-H arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

A suitable phosphine ligand (e.g., PPh₃, XPhos)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk tube or a sealed reaction vial

-

Magnetic stirrer and heating block

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

-

Add the anhydrous solvent (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Kinetic Studies

To determine the reaction order with respect to each component (substrate, aryl halide, catalyst, base), a series of reactions can be performed where the concentration of one component is varied while keeping the others constant. The initial reaction rates can be measured by taking aliquots at different time points and analyzing them by GC or NMR.

Isotope Labeling Studies

To probe the C-H activation step, a deuterated substrate, this compound-d₅ (deuterated on the aniline ring), can be synthesized. A kinetic isotope effect (KIE) can be determined by comparing the reaction rates of the deuterated and non-deuterated substrates. A significant KIE would provide strong evidence for C-H bond cleavage being the rate-determining step.

Computational Studies

Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle.[6] These studies can provide valuable insights into the structures and energies of intermediates and transition states, helping to corroborate the proposed mechanism and to understand the origins of regioselectivity.

Data Presentation

The following table provides a hypothetical summary of reaction parameters for the palladium-catalyzed C-H arylation of this compound with different aryl bromides.

| Entry | Aryl Bromide (Ar-Br) | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | K₂CO₃ | PPh₃ | 110 | 12 | 85 |

| 2 | 4-Bromoanisole | Cs₂CO₃ | XPhos | 100 | 8 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | PPh₃ | 120 | 24 | 65 |

| 4 | 2-Bromopyridine | Cs₂CO₃ | XPhos | 100 | 10 | 78 |

Conclusion and Future Outlook

This compound, and N-arylsulfonamides in general, are powerful directing groups for transition-metal-catalyzed C-H functionalization. The sulfonamide moiety provides a robust coordinating anchor for the metal catalyst, enabling the selective activation of proximal C-H bonds. The mechanistic pathways, primarily involving palladacycle or rhodacycle intermediates, offer a versatile platform for the construction of a wide range of carbon-carbon and carbon-heteroatom bonds.

As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective catalytic systems. A deeper understanding of the underlying mechanisms, gained through a combination of experimental and computational studies, will be crucial for the rational design of new catalysts and for the application of this powerful synthetic strategy to increasingly complex molecular targets in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium-Catalyzed meta-C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(Phenylsulfonyl)aniline and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-(phenylsulfonyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the biological activities associated with this core structure and its analogs. We delve into the key therapeutic areas where these compounds have shown promise, including oncology, inflammation, and infectious diseases. This guide is structured to provide not only a thorough understanding of the mechanisms of action and structure-activity relationships (SAR) but also to equip researchers with detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising molecules.

Introduction: The this compound Core - A Gateway to Diverse Bioactivity

The this compound moiety, characterized by a phenylsulfonyl group attached to an aniline ring, represents a key pharmacophore in modern drug discovery.[1] Its structural rigidity, coupled with the hydrogen bond donor and acceptor capabilities of the sulfonyl and amino groups, allows for specific and high-affinity interactions with a variety of biological targets. This inherent versatility has made it a focal point for the development of novel therapeutic agents.[1][2] Researchers have successfully synthesized numerous analogs by modifying both the phenylsulfonyl and aniline rings, leading to compounds with a broad spectrum of biological activities.[3][4][5][6] This guide will systematically explore the most significant of these activities, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Anticancer Activity: Targeting the Machinery of Malignancy

Analogs of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9][10] The following sections will explore some of the key mechanisms of action and provide a detailed protocol for assessing the cytotoxic activity of these compounds.

Mechanism of Action: Disrupting the Pillars of Cancer Proliferation

A prominent mechanism of action for several this compound analogs is the inhibition of tubulin polymerization.[11][12][13] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[13][14] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[11][13][15]

Below is a diagram illustrating the disruption of microtubule dynamics by tubulin inhibitors.

Caption: Disruption of microtubule dynamics by tubulin inhibitors.

Another compelling anticancer mechanism exhibited by this class of compounds is the inhibition of histone deacetylases (HDACs).[16][17][18][19] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[20] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[18][19] By inhibiting HDACs, this compound analogs can restore the expression of these critical genes, leading to cell cycle arrest, differentiation, and apoptosis.[16][20]

The following diagram illustrates the mechanism of HDAC inhibition.

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Quantitative Structure-Activity Relationship (QSAR) for Anticancer Activity

QSAR studies have been instrumental in optimizing the anticancer potency of this compound analogs.[7][8][10][21] These studies have revealed that the nature and position of substituents on both the aniline and phenylsulfonyl rings significantly influence their cytotoxic effects.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | R1 (Aniline Ring) | R2 (Phenylsulfonyl Ring) | Cell Line | IC50/GI50 (µM) | Reference |

| 1 | H | H | Various | >50 | [21] |

| 2 | 4-Cl | H | MCF-7 | 34.51 | [9] |

| 3 | H | 4-CF3 | HepG2 | 16.38 | [9] |

| 4 | H | 3,5-diCF3 | MOLT-3 | 5.07 | [9] |

| 8f | N-hydroxy-3-phenyl-acrylamide | Quinoline | HCT116 | 0.08 | [16] |

Note: This table presents a selection of data for illustrative purposes. Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][22][23] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[22]

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow for the MTT Assay to determine cytotoxicity.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

The this compound scaffold has also been a fertile ground for the discovery of potent anti-inflammatory agents.[24][25][26] These compounds have shown efficacy in various models of inflammation, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

A primary mechanism underlying the anti-inflammatory effects of these analogs is the inhibition of cyclooxygenase (COX) enzymes.[27][28][29][30] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[29][31] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[28] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[27]

The diagram below illustrates the role of COX enzymes in inflammation and their inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, screening and quantitative structure-activity relationship (QSAR) studies of some glutamine analogues for possible anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a novel class of tubulin inhibitors with promising anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 14. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]

- 19. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. atcc.org [atcc.org]

- 24. benchchem.com [benchchem.com]

- 25. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. osti.gov [osti.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-alkyl-2-(phenylsulfonyl)anilines

Introduction

The N-alkyl-2-(phenylsulfonyl)aniline scaffold is a significant structural motif in the fields of medicinal chemistry and materials science. As a diaryl sulfone derivative, this framework is integral to the development of novel therapeutic agents, leveraging the sulfone group's ability to act as a rigid and metabolically stable hydrogen bond acceptor. The N-alkyl aniline portion, ubiquitous in pharmaceuticals, provides a crucial handle for modulating physicochemical properties such as solubility, lipophilicity, and target engagement. The synthesis of these molecules, therefore, is of paramount importance for drug discovery pipelines and the creation of advanced organic materials.

This guide provides a comprehensive overview of the primary synthetic strategies for accessing N-alkyl-2-(phenylsulfonyl)anilines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design. A detailed, step-by-step protocol for a robust and widely applicable synthetic method is provided, alongside data visualization to facilitate understanding and implementation.

Mechanistic Overview and Synthetic Strategies

The construction of the C(aryl)-N bond is the key transformation in the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. The choice of synthetic strategy is primarily dictated by the availability of starting materials, functional group tolerance, and desired scale. The three most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Amination, and Copper-catalyzed N-Arylation.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the most direct and atom-economical approach for this specific target class. The foundational principle of this reaction is the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG).[1][2] In the context of 2-halophenyl phenyl sulfones, the phenylsulfonyl group acts as a powerful EWG, significantly lowering the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic activation facilitates the attack of a nucleophile, such as an alkylamine.

The reaction proceeds via a two-step addition-elimination mechanism.[1][3] First, the alkylamine attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the sulfonyl group, stabilizing the intermediate. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. Fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and enhances the carbon's electrophilicity.[1]

Caption: SNAr mechanism for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines.

Strategy 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5][6] This method is particularly valuable when the SNAr reaction is sluggish or incompatible with other functional groups on the substrates. The reaction couples an amine with an aryl halide or triflate.[4]

The catalytic cycle generally involves three key steps:[4][6][7]

-

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond of the 2-halophenyl phenyl sulfone, forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The alkylamine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The desired N-alkyl-2-(phenylsulfonyl)aniline is formed by reductive elimination from the palladium amide complex, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[6][8] Bulky, electron-rich ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) are often highly effective.[6][8]

Strategy 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation, or Ullmann condensation, represents a classical method for C-N bond formation. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have introduced milder conditions.[9][10][11] The reaction typically involves a Cu(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as a 1,2-diamine or phenanthroline, and a base.[9][10]

The precise mechanism can be complex and is still a subject of study, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.[10] This method can be advantageous due to the lower cost of copper compared to palladium.

Comparison of Synthetic Routes

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Copper-Catalyzed N-Arylation |

| Catalyst | None required | Palladium precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand | Copper salt (e.g., CuI) ± Ligand |

| Key Reagent | Activated Aryl Halide (e.g., 2-F/Cl-ArSO₂Ph) | Aryl Halide or Triflate | Aryl Halide (typically I or Br) |

| Base | Moderate inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃, NaOH) |

| Solvent | Polar aprotic (DMSO, DMF, NMP) | Aprotic (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) or Glycols |

| Temperature | 50 - 150 °C | 80 - 110 °C | 100 - 200 °C (classical), lower with modern ligands |

| Advantages | Atom economical, no transition metal, simple setup | Broad substrate scope, high functional group tolerance | Low catalyst cost |

| Limitations | Requires strongly activated aryl halide | Catalyst/ligand cost, sensitivity to air/moisture | Higher temperatures, sometimes limited scope |

Detailed Experimental Protocol: Synthesis of N-methyl-2-(phenylsulfonyl)aniline via SNAr

This protocol describes a reliable and scalable procedure for the synthesis of N-methyl-2-(phenylsulfonyl)aniline from 2-fluorophenyl phenyl sulfone and methylamine using the SNAr methodology.

Principle

The potent electron-withdrawing sulfonyl group at the C2 position of 2-fluorophenyl phenyl sulfone activates the C-F bond for nucleophilic attack by methylamine. The reaction is conducted in a polar aprotic solvent with a mild inorganic base to neutralize the HF generated in situ.

Materials and Equipment

-

Chemicals:

-

2-Fluorophenyl phenyl sulfone (1.0 equiv)

-

Methylamine solution (40 wt. % in H₂O, or ~2M in THF/MeOH, 1.5 - 2.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexane, reagent grade

-

Saturated aqueous sodium chloride (Brine)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Reflux condenser with nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Step-by-Step Procedure

Caption: General workflow for the SNAr synthesis of N-alkyl-2-(phenylsulfonyl)anilines.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-fluorophenyl phenyl sulfone (e.g., 2.36 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

-

Expertise Note: Anhydrous conditions are recommended to prevent side reactions, although the use of aqueous methylamine is often tolerated. K₂CO₃ acts as both a base and a mild desiccant.

-

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, e.g., 20 mL) to the flask via syringe. Stir the suspension for 5-10 minutes.

-

Expertise Note: DMSO is an excellent solvent for SNAr reactions as its high polarity stabilizes the charged Meisenheimer complex, accelerating the reaction.[3]

-

-

Nucleophile Addition: Slowly add the methylamine solution (e.g., 2.0 M in THF, 7.5 mL, 15 mmol, 1.5 equiv) to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent) until the starting aryl fluoride is consumed (typically 4-12 hours).

-